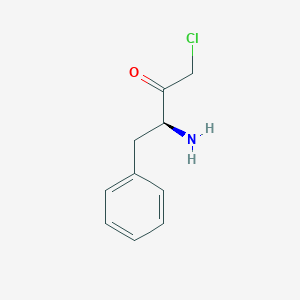

H-Phe-chloromethylketone hcl

準備方法

Synthetic Routes and Reaction Conditions: Phenylalanylmethylchloride can be synthesized through several methods. One common approach involves the reaction of phenylalanine with thionyl chloride, resulting in the formation of the chloromethyl ketone derivative . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of phenylalanylmethylchloride often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .

化学反応の分析

Types of Reactions: Phenylalanylmethylchloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in phenylalanylmethylchloride can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed:

Substitution Reactions: The major products include amino derivatives, thiol derivatives, and alcohol derivatives.

Oxidation and Reduction Reactions: The products vary depending on the specific reagents and conditions used.

科学的研究の応用

フェニルアラニルメチルクロリドは、科学研究において、いくつかの応用があります。これらには以下が含まれます。

作用機序

フェニルアラニルメチルクロリドの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。 たとえば、この化合物は、酵素の活性部位と共有結合を形成することによって、特定のプロテアーゼの活性を阻害することが知られています 。 この阻害は、標的となる特定の酵素に応じて、さまざまな生物学的効果をもたらします .

類似化合物:

フェニルアラニン: クロロメチル基がない、類似の構造を持つ必須アミノ酸です.

フェニルアラニンメチルエステル: ペプチド合成で使用されるフェニルアラニンの誘導体です.

独自性: フェニルアラニルメチルクロリドは、クロロメチル基によって特徴付けられます。この基は、類似の化合物と比較して、独特の化学反応性と生物学的活性を付与します。 これは、研究および工業的用途における貴重なツールとなっています .

類似化合物との比較

Phenylalanine: An essential amino acid with a similar structure but lacking the chloromethyl group.

Phenylalanine Methyl Ester: A derivative of phenylalanine used in peptide synthesis.

Uniqueness: Phenylalanylmethylchloride is unique due to its chloromethyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable tool in research and industrial applications .

生物活性

H-Phe-chloromethylketone hydrochloride (H-Phe-CK) is a synthetic compound that has garnered attention for its biological activity, particularly as a protease inhibitor. This article provides an in-depth analysis of its mechanisms, effects on cellular processes, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of H-Phe-Chloromethylketone HCl

H-Phe-CK is a chloromethyl ketone derivative of phenylalanine, which acts primarily as a covalent inhibitor of serine proteases. Its structure allows it to interact with the active site of various proteases, leading to inhibition of enzymatic activity. This characteristic makes it a valuable tool in biochemical research and potential therapeutic applications.

The biological activity of H-Phe-CK is primarily attributed to its ability to modify serine residues in the active sites of proteases. This modification prevents the substrate from accessing the active site, thus inhibiting the enzyme's function. Studies have shown that H-Phe-CK exhibits selective inhibition towards certain proteases involved in inflammatory responses and cell signaling pathways.

Key Mechanisms:

- Covalent Bond Formation : H-Phe-CK forms a stable covalent bond with the serine residue at the active site of target proteases.

- Alteration of Protease Activity : By inhibiting protease activity, H-Phe-CK can modulate various physiological processes such as inflammation and cell migration.

Biological Activity in Research Studies

Several studies have investigated the biological effects of H-Phe-CK, particularly its role in inhibiting superoxide production in neutrophils and its impact on chemotactic peptide receptor activation.

Case Study: Inhibition of Superoxide Production

A study demonstrated that H-Phe-CK effectively inhibits superoxide production by human neutrophils. The inhibition was linked to the blockade of a chymotrypsin-like protease essential for activating the oxidative burst in neutrophils. The following table summarizes key findings from this research:

| Concentration (M) | Superoxide Production Inhibition (%) | Comments |

|---|---|---|

| 10^-5 | 34 | Moderate inhibition observed |

| 10^-4 | 46 | Significant inhibition noted |

This study indicates that H-Phe-CK can effectively modulate immune responses by targeting specific proteases involved in neutrophil activation.

Therapeutic Applications

Given its inhibitory effects on proteases, H-Phe-CK has potential therapeutic applications in conditions characterized by excessive proteolytic activity, such as chronic inflammation and cancer.

Potential Uses:

- Anti-inflammatory Agent : By inhibiting specific proteases involved in inflammatory pathways, H-Phe-CK could serve as a novel anti-inflammatory treatment.

- Cancer Therapy : The ability to selectively inhibit tumor-associated proteases may enhance the efficacy of existing cancer therapies by preventing tumor progression and metastasis.

特性

IUPAC Name |

(3S)-3-amino-1-chloro-4-phenylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNSBPMDYXZFTQ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)CCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52735-71-4 | |

| Record name | Phenylalanylmethylchloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。